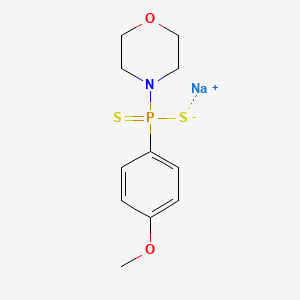
Sodium (4-methoxyphenyl)(morpholino)phosphinodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrogen sulfide is a gasotransmitter with significant biological roles, including regulation of cardiovascular, nervous, and immune systems . GYY4137 is particularly noted for its ability to release H₂S in a controlled and sustained manner, making it a valuable tool in various scientific research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium (4-methoxyphenyl)(morpholino)phosphinodithioate typically involves the reaction of 4-methoxyphenylphosphinodithioic acid with morpholine in the presence of sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory preparation, with adjustments for scale and efficiency. The use of high-purity reagents and controlled reaction environments is crucial to ensure product consistency and quality .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium (4-methoxyphenyl)(morpholino)phosphinodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and other sulfur-containing compounds.
Substitution: The morpholino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted phosphinodithioates.
Wissenschaftliche Forschungsanwendungen
Sodium (4-methoxyphenyl)(morpholino)phosphinodithioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent for studying the effects of hydrogen sulfide in various chemical reactions.
Wirkmechanismus
The primary mechanism of action of Sodium (4-methoxyphenyl)(morpholino)phosphinodithioate involves the slow and sustained release of hydrogen sulfide. This release occurs through hydrolysis, where the compound gradually breaks down in aqueous environments to release H₂S . The released H₂S then interacts with various molecular targets, including ion channels, enzymes, and signaling proteins, modulating their activity and influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
Sodium hydrosulfide (NaHS): A rapid H₂S-releasing donor.
Diallyl trisulfide (DATS): Another slow-releasing H₂S donor.
Lawesson’s reagent:
Uniqueness: Sodium (4-methoxyphenyl)(morpholino)phosphinodithioate is unique due to its ability to release H₂S in a controlled and sustained manner, mimicking endogenous H₂S production. This property makes it particularly valuable for studying the long-term effects of H₂S in biological systems and for potential therapeutic applications .
Eigenschaften
Molekularformel |
C11H15NNaO2PS2 |
|---|---|
Molekulargewicht |
311.3 g/mol |
IUPAC-Name |
sodium;(4-methoxyphenyl)-morpholin-4-yl-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/C11H16NO2PS2.Na/c1-13-10-2-4-11(5-3-10)15(16,17)12-6-8-14-9-7-12;/h2-5H,6-9H2,1H3,(H,16,17);/q;+1/p-1 |
InChI-Schlüssel |
ZFQXKWOUNSKHAG-UHFFFAOYSA-M |
Kanonische SMILES |
COC1=CC=C(C=C1)P(=S)(N2CCOCC2)[S-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


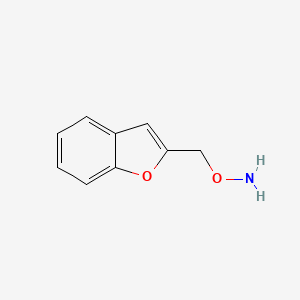
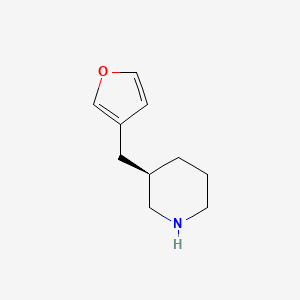
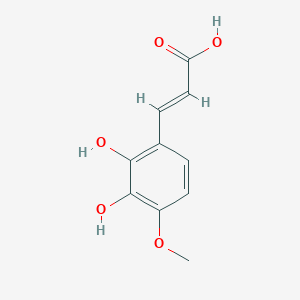

![4-(3,3,4,4,5,5-Hexafluoro-2-(2-methylbenzo[b]thiophen-3-yl)cyclopent-1-en-1-yl)-5-methyl-2-phenyloxazole](/img/structure/B12856506.png)
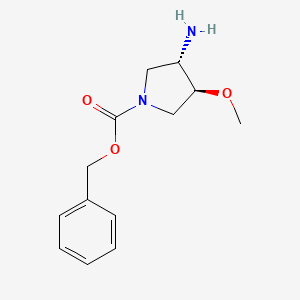
![1-[2-(3-Quinolinyl)phenyl]ethanone](/img/structure/B12856511.png)

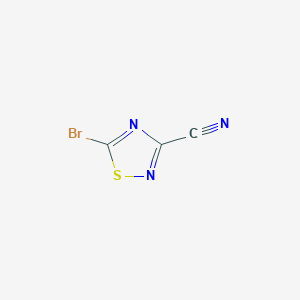
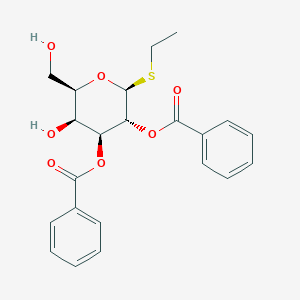


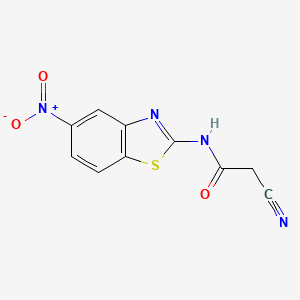
![1-(10-Phenylanthracen-9-yl)naphtho[2,3-b]benzofuran](/img/structure/B12856550.png)
